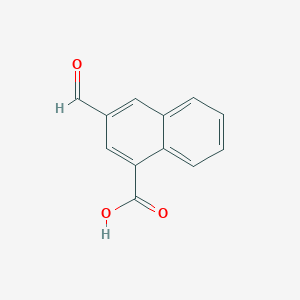
3-Formylnaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylnaphthalene-1-carboxylic acid can be synthesized through several methods, including:
Oxidation of 3-Methylnaphthalene-1-carboxylic acid: This method involves the oxidation of 3-methylnaphthalene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Formylation of Naphthalene-1-carboxylic acid: This method involves the formylation of naphthalene-1-carboxylic acid using formylating agents such as formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 3-Carboxynaphthalene-1-carboxylic acid.
Reduction: 3-Hydroxymethylnaphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formylnaphthalene-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: It is used in the development of novel materials with specific properties, such as photoinitiators for photopolymerization processes.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 3-formylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
3-Hydroxymethylnaphthalene-1-carboxylic acid: Contains a hydroxymethyl group, which can undergo different chemical transformations compared to the formyl group.
Uniqueness
3-Formylnaphthalene-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .
Properties
CAS No. |
63409-03-0 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-formylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8O3/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-7H,(H,14,15) |
InChI Key |
RAVVWCNCAMJRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















